(2,4,6-Tribromophenyl)hydrazine hydrochloride

Stability Storage Handling

Researchers requiring polybrominated aryl building blocks face instability: the free base (CAS 52722-79-9) loses bromine on standing, compromising reproducibility. (2,4,6-Tribromophenyl)hydrazine hydrochloride (CAS 1227185-81-0) is the shelf-stable solution. • Enables metal- and base-free synthesis of 1,3,5-tribromobenzene under mild, air-tolerant conditions (Tran et al., 2020). • High LogP (4.299) enhances lipophilicity of chemical probes and lead compounds. • Ortho-bromine steric bulk enables fine-tuning of NHC triazolium salt ligands. Supplied at 95% purity with global ambient shipping for reliable research outcomes.

Molecular Formula C6H6Br3ClN2
Molecular Weight 381.29 g/mol
CAS No. 1227185-81-0
Cat. No. B1442923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4,6-Tribromophenyl)hydrazine hydrochloride
CAS1227185-81-0
Molecular FormulaC6H6Br3ClN2
Molecular Weight381.29 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)NN)Br)Br.Cl
InChIInChI=1S/C6H5Br3N2.ClH/c7-3-1-4(8)6(11-10)5(9)2-3;/h1-2,11H,10H2;1H
InChIKeyAHLSGOIRKZENEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,4,6-Tribromophenyl)hydrazine hydrochloride CAS 1227185-81-0: Chemical Identity and Procurement Fundamentals


(2,4,6-Tribromophenyl)hydrazine hydrochloride (CAS 1227185-81-0) is a halogenated arylhydrazine derivative characterized by three bromine atoms symmetrically positioned on a phenyl ring and presented as a stable hydrochloride salt [1]. With a molecular formula of C₆H₆Br₃ClN₂ and a molecular weight of 381.29 g/mol, it is a crystalline solid supplied at a typical research-grade purity of 95% . The compound is a versatile building block in organic synthesis, particularly for the construction of heterocycles such as pyrazoles and N-heterocyclic carbene (NHC) triazolium salts, and as a precursor in metal-free aryl bromide synthesis [2].

Procurement Risks of Substituting (2,4,6-Tribromophenyl)hydrazine hydrochloride (1227185-81-0) with In-Class Arylhydrazine Analogs


Generic substitution of (2,4,6-Tribromophenyl)hydrazine hydrochloride with other arylhydrazine salts or the free base (2,4,6-tribromophenyl)hydrazine (CAS 52722-79-9) is not scientifically justified due to significant differences in stability, handling, solubility, and downstream reactivity. The free base form is reported to be unstable, losing bromine on standing, whereas the hydrochloride salt provides a shelf-stable, easily handled solid [1]. Furthermore, the presence of three electron-withdrawing bromine atoms in this specific compound imparts a distinct electronic and steric profile (e.g., increased activation energy for C–N bond rotation compared to unsubstituted phenylhydrazine) that is critical for controlling regioselectivity in heterocycle synthesis and the efficiency of metal-free aryl bromide formation [2]. Substitution with a less brominated or non-halogenated analog will result in altered reaction kinetics, different product distributions, and compromised synthetic utility. The quantitative evidence below supports the selection of this specific CAS number for reliable research outcomes.

Quantitative Differentiation of (2,4,6-Tribromophenyl)hydrazine hydrochloride (1227185-81-0) for Evidence-Based Procurement


Enhanced Chemical Stability: Hydrochloride Salt vs. Free Base

The hydrochloride salt form (CAS 1227185-81-0) offers significantly enhanced stability compared to its free base analog, (2,4,6-tribromophenyl)hydrazine (CAS 52722-79-9). Historical literature notes that the free base loses bromine upon standing, making it unreliable for precise synthetic work [1]. In contrast, the hydrochloride salt is a stable, crystalline solid with a defined melting point (240-242°C), ensuring consistent purity and reactivity over time [2]. This stability difference directly impacts experimental reproducibility and is a critical factor in procurement decisions.

Stability Storage Handling

Optimized Lipophilicity for Membrane Permeability: LogP Comparison

The calculated LogP (octanol-water partition coefficient) for (2,4,6-Tribromophenyl)hydrazine hydrochloride is 4.299, which is significantly higher than that of the unsubstituted phenylhydrazine hydrochloride (LogP ≈ 1.2) [1]. This 3.6-fold increase in lipophilicity (on a logarithmic scale) is a direct consequence of the three bromine atoms, which enhance the compound's ability to partition into lipid membranes and hydrophobic binding pockets. This property is advantageous when designing analogs for improved cellular permeability and bioavailability, and it also influences the compound's solubility profile in organic solvents versus aqueous buffers.

Lipophilicity Drug Discovery ADME LogP

Cost-Efficiency in Scale-Up: Purity and Pricing Compared to Phenylhydrazine HCl

While (2,4,6-Tribromophenyl)hydrazine hydrochloride is a specialized research chemical, its pricing and purity profile can be directly compared to a more common arylhydrazine salt, phenylhydrazine hydrochloride. The target compound is commercially available in research quantities with a typical purity of 95%, with some suppliers offering material up to 99% purity by HPLC . The price per gram for (2,4,6-Tribromophenyl)hydrazine hydrochloride is approximately $3,170 for 10g from one supplier, which is significantly higher than phenylhydrazine hydrochloride (~$0.59/g for 100g) . This cost differential reflects the added complexity of synthesizing the tribrominated derivative and is an important factor in procurement planning for larger-scale applications.

Procurement Cost Analysis Purity Scale-up

Synthetic Utility: Metal- and Base-Free Precursor for Aryl Bromides

(2,4,6-Tribromophenyl)hydrazine hydrochloride, as a member of the arylhydrazine hydrochloride class, is a demonstrated substrate for a metal- and base-free synthesis of aryl bromides using BBr₃ in DMSO/CPME at 80°C [1]. This methodology is particularly effective for substrates bearing electron-withdrawing groups, yielding aryl bromides in moderate to excellent yields without the need for toxic metals or harsh bases [2]. The tribrominated nature of this specific compound, with its strong electron-withdrawing effect, positions it as an ideal candidate for this green chemistry approach. This contrasts with traditional methods (e.g., Sandmeyer reaction) which often require copper catalysts and generate stoichiometric metal waste.

Organic Synthesis Aryl Bromide Metal-Free Green Chemistry

High-Value Application Scenarios for (2,4,6-Tribromophenyl)hydrazine hydrochloride (1227185-81-0) Based on Differentiated Evidence


Sustainable Synthesis of Polybrominated Aryl Halides

Procure this hydrochloride salt as a key starting material for the metal- and base-free synthesis of valuable polybrominated aryl bromides. Using the methodology of Tran et al. (2020), the compound can be directly converted to 1,3,5-tribromobenzene or other highly brominated aromatics under mild, air-tolerant conditions, avoiding the generation of heavy metal waste and simplifying purification [1]. This is a critical advantage for process chemists focused on green chemistry principles and for those working on flame retardant or pharmaceutical intermediate synthesis.

Design of Lipophilic Chemical Probes and Drug-Like Molecules

Leverage the compound's high calculated LogP (4.299) to enhance the lipophilicity of chemical probes or lead compounds. In medicinal chemistry programs, the tribromophenyl moiety can be installed to improve membrane permeability, increase binding to hydrophobic protein pockets, or modulate pharmacokinetic properties [2]. This compound serves as a convenient building block for introducing this specific hydrophobic, electron-deficient aryl group, which is not easily replicated with less brominated or unsubstituted phenylhydrazines.

Synthesis of Sterically Hindered N-Heterocyclic Carbene (NHC) Precursors

Utilize this compound in the preparation of novel N-heterocyclic carbene (NHC) triazolium salts. The ortho-bromine atoms create significant steric bulk around the reactive hydrazine nitrogen, which can be exploited to fine-tune the steric and electronic properties of the resulting NHC ligands . The enhanced stability of the hydrochloride salt compared to the free base ensures reliable and reproducible yields during the multi-step synthesis of these air- and moisture-sensitive catalysts, making it the preferred form for procurement [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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